molecular formula C15H13NO2 B14726580 9h-Carbazol-9-ylmethyl acetate CAS No. 6510-71-0

9h-Carbazol-9-ylmethyl acetate

Cat. No.: B14726580
CAS No.: 6510-71-0
M. Wt: 239.27 g/mol
InChI Key: ITRCGCOOLSCNKN-UHFFFAOYSA-N
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Description

9h-Carbazol-9-ylmethyl acetate is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9h-Carbazol-9-ylmethyl acetate typically involves the acetylation of 9h-carbazol-9-ylmethanol. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 9h-Carbazol-9-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9h-Carbazol-9-ylmethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9h-Carbazol-9-ylmethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 9h-Carbazol-9-ylmethyl acetate stands out due to its unique combination of stability, reactivity, and versatility in functionalization. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

carbazol-9-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRCGCOOLSCNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299715
Record name 9h-carbazol-9-ylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6510-71-0
Record name NSC132289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-carbazol-9-ylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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